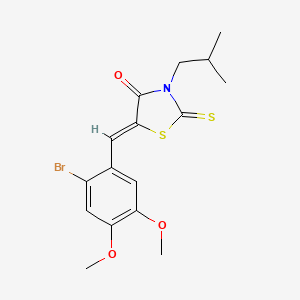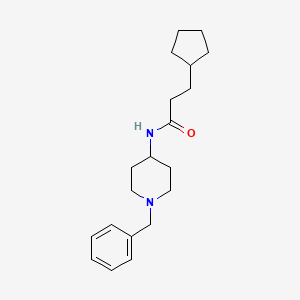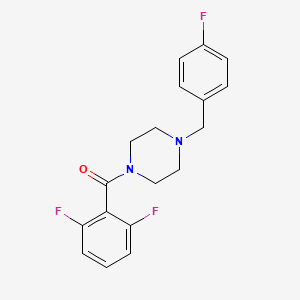
5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, also known as BDMT, is a synthetic compound that has gained popularity in the field of medicinal chemistry due to its potential pharmacological properties. The compound belongs to the class of thiazolidinones and has been extensively studied for its biological activities and therapeutic potential.
Wirkmechanismus
The mechanism of action of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors. 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to bind to the dopamine D2 receptor, suggesting that it may have potential as a therapeutic agent for the treatment of Parkinson's disease.
Biochemical and Physiological Effects
5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to possess antioxidant activity, which may be responsible for its hepatoprotective effects. 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory activity, which may be beneficial for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a range of pharmacological activities, making it a promising candidate for further research. However, one of the limitations of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the compound's potential as a therapeutic agent for the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one and its potential as a dopamine D2 receptor agonist. Additionally, more studies are needed to investigate the anticancer potential of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one and its potential as an anti-inflammatory agent. Finally, further research is needed to optimize the synthesis of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one and improve its solubility in water, which may enhance its potential for in vivo applications.
Conclusion
In conclusion, 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained popularity in the field of medicinal chemistry due to its potential pharmacological properties. The compound has been extensively studied for its biological activities and therapeutic potential. 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties, and has potential as a novel therapeutic agent for the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological activities and therapeutic potential. The compound has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has also been investigated for its potential as a novel therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 5-(2-bromo-4,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit antioxidant and hepatoprotective effects.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S2/c1-9(2)8-18-15(19)14(23-16(18)22)6-10-5-12(20-3)13(21-4)7-11(10)17/h5-7,9H,8H2,1-4H3/b14-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSFLACDZUXAJY-NSIKDUERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-N-{2-[methyl(phenyl)amino]ethyl}methanesulfonamide](/img/structure/B4756556.png)
![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4756570.png)
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4756581.png)
![7-tert-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4756584.png)

![7-[3-(4-morpholinyl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4756601.png)
![1-(2-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4756605.png)
![2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4756610.png)
![5-phenyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4756615.png)
![N-(2-ethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4756635.png)



![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide](/img/structure/B4756660.png)